(1-Phenylpyrrol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1-phenylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-8,13H,9H2 |
InChI Key |
IPRYIUKPOMNPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenylpyrrol 2 Yl Methanol
Regioselective Synthesis Strategies
The precise placement of functional groups on the pyrrole (B145914) ring is a critical aspect of synthesizing (1-Phenylpyrrol-2-yl)methanol. The primary challenge lies in controlling the substitution at the C2-position of the 1-phenylpyrrole (B1663985) core.
Control over Substituent Position on the Pyrrole Ring
The Vilsmeier-Haack reaction stands as a cornerstone for the regioselective formylation of electron-rich aromatic rings like 1-phenylpyrrole. chemtube3d.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. chemtube3d.comorganic-chemistry.org The electrophilic nature of the Vilsmeier reagent directs the formylation predominantly to the electron-rich C2-position of the pyrrole ring, leading to the key intermediate, 1-phenylpyrrole-2-carbaldehyde. chemtube3d.comnih.gov
The general preference for electrophilic substitution at the C2-position over the C3-position in pyrroles is a well-established principle in heterocyclic chemistry. nih.gov This inherent reactivity provides a foundational level of regiocontrol in the synthesis of 2-substituted pyrroles.
Methodologies for Selectivity Enhancement
While the Vilsmeier-Haack reaction inherently favors C2-formylation, the choice of reagents and reaction conditions can be optimized to enhance selectivity and yield. The use of the DMF/oxalyl chloride system has been reported as a milder and more efficient alternative to the traditional DMF/POCl₃ combination for the formylation of certain pyrrole derivatives, offering improved yields and shorter reaction times. organic-chemistry.org
Furthermore, studies on the formylation of pyrrole-2-carboxylates have demonstrated that the choice of the Vilsmeier reagent and reaction conditions can afford high regioselectivity for either the 4- or 5-position. acs.orgacs.org While not directly applied to 1-phenylpyrrole for 2-formylation, these findings highlight the potential for fine-tuning regiochemical outcomes in pyrrole functionalization through careful selection of reagents.
For the synthesis of the 1-phenylpyrrole precursor itself, the Paal-Knorr synthesis offers a degree of control over the substitution pattern based on the choice of the starting 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.orgalfa-chemistry.com By selecting an appropriately substituted 1,4-dione, one can dictate the substituents at positions 2, 3, 4, and 5 of the resulting pyrrole ring.
Precursor Chemistry and Starting Material Optimization
The efficient synthesis of this compound is heavily reliant on the availability and purity of its precursors, primarily 1-phenylpyrrole and its functionalized derivatives.
Functionalized Phenyl Pyrroles as Precursors
The classical and widely utilized method for the synthesis of 1-phenylpyrrole is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with aniline (B41778) or a substituted aniline. researchgate.net The reaction is typically carried out under acidic conditions. organic-chemistry.org The versatility of this method allows for the preparation of a wide range of N-substituted pyrroles by varying the primary amine. alfa-chemistry.com
A modified Clauson-Kaas method has also been employed for the synthesis of p-substituted N-phenylpyrroles, expanding the library of available precursors. arkat-usa.org Furthermore, the synthesis of atropisomeric amino alcohols derived from 1-phenylpyrrole highlights the use of functionalized phenylpyrrole carboxylic acids as advanced precursors for more complex molecules. nih.gov
The synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been achieved from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines, showcasing an alternative route to functionalized 2-substituted 1-phenylpyrroles. nih.gov
Role of Ring-Closing Metathesis in Pyrrole Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool in heterocyclic synthesis, including the formation of the pyrrole ring. drughunter.comresearchgate.net This methodology typically involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diallylamine (B93489) precursor. organic-chemistry.org The resulting dihydropyrrole can then be oxidized to the aromatic pyrrole.
The synthesis of 2-substituted pyrroles has been achieved through a sequence involving Pd-catalyzed monoallylation of amines, followed by Ru-catalyzed RCM of the resulting diallylated amines to give pyrrolines. Subsequent aromatization with ferric chloride yields the desired pyrrole. organic-chemistry.org This approach offers a modular route to substituted pyrroles and could be adapted for the synthesis of functionalized 1-phenylpyrrole precursors. Continuous flow RCM has also been developed as an environmentally friendly route to dihydropyrrole carboxylates, which are valuable intermediates for pyrrole synthesis. rsc.org
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in multiple stages of the synthesis of this compound, from the formation of the pyrrole ring to the final reduction step.
The final and crucial step in the synthesis of this compound is the reduction of the aldehyde group of 1-phenylpyrrole-2-carbaldehyde. This transformation is typically achieved using catalytic hydrogenation or chemical reducing agents. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of the aldehyde to the corresponding alcohol. google.com
The synthesis of the 1-phenylpyrrole precursor itself can be catalyzed. For instance, the Paal-Knorr synthesis can be promoted by various acid catalysts. rgmcet.edu.in Recent advancements have explored the use of magnetically separable sulfonic acid-functionalized catalysts for this reaction, facilitating easier product purification. rgmcet.edu.in Graphene oxide has also been reported as an efficient and recyclable catalyst for the Paal-Knorr condensation. researchgate.net
Furthermore, the formylation step, while often stoichiometric in its use of the Vilsmeier reagent, can be considered a catalyzed process in a broader sense, as the reagent is generated in situ to facilitate the electrophilic substitution. Innovations in this area include the use of alternative, less hazardous reagents to generate the formylating species. organic-chemistry.org
The following table summarizes the key reactions and catalysts involved in the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Catalysts | Product | Reference(s) |
| Pyrrole Ring Formation (Paal-Knorr) | 1,4-Dicarbonyl Compound, Aniline | Acid catalyst (e.g., acetic acid, p-TsOH), Graphene oxide | 1-Phenylpyrrole | organic-chemistry.orgwikipedia.orgalfa-chemistry.comrgmcet.edu.inresearchgate.net |
| Pyrrole Ring Formation (RCM) | Diallylaniline | Grubbs catalyst (Ru-based), then oxidant (e.g., FeCl₃) | 1-Phenylpyrrole | researchgate.netorganic-chemistry.org |
| Formylation (Vilsmeier-Haack) | 1-Phenylpyrrole | DMF, POCl₃ or Oxalyl chloride | 1-Phenylpyrrole-2-carbaldehyde | chemtube3d.comorganic-chemistry.orgorganic-chemistry.org |
| Reduction of Aldehyde | 1-Phenylpyrrole-2-carbaldehyde | H₂, Pd/C | This compound | google.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for constructing the N-aryl bond of 1-phenylpyrrole precursors. While direct N-arylation of pyrrole-2-carboxaldehyde is feasible, a more common route involves the N-arylation of pyrrole followed by functionalization.
One prominent method is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline. wikipedia.orgfiveable.me While this can be acid-catalyzed, transition metal catalysts have been employed to improve efficiency and conditions. For instance, iron(III) chloride has been used as an effective Lewis acid catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org
Another approach involves the direct coupling of pyrrole with an aryl halide. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. Similarly, copper-catalyzed Ullmann condensation provides a classic method for N-arylation. Nano copper catalysts have also been shown to effectively facilitate the synthesis of substituted pyrroles. organic-chemistry.org A plausible route to the target compound could involve the palladium-catalyzed oxidative coupling of N-homoallylicamines with phenylboronic acid, which proceeds through an aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org
A documented synthesis of the precursor, 1-phenylpyrrole-2-carbaldehyde, utilizes a Vilsmeier-Haack type formylation. In this process, 1-phenylpyrrole is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group, achieving a high yield of 95%. chemicalbook.com This aldehyde can then be readily reduced to this compound.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis, aligning with green chemistry principles. nih.gov These methods often provide high yields and stereoselectivity.
The Paal-Knorr synthesis can be efficiently promoted by various organocatalysts. researchgate.net Brønsted acids like p-toluenesulfonic acid and phosphoric acid are commonly used. researchgate.net More recently, chiral phosphoric acids have been utilized in asymmetric syntheses, enabling the construction of axially chiral aryl pyrroles with high enantioselectivity. rsc.orgnih.gov For instance, the combination of a chiral phosphoric acid and a Lewis acid like Fe(OTf)₃ can enhance the enantioselectivity in the synthesis of chiral aryl pyrroles. rsc.org
A notable organocatalytic route involves the reaction of 2,5-dimethoxytetrahydrofuran with anilines in an aqueous medium, catalyzed by squaric acid, to produce N-substituted pyrroles in yields ranging from 85–97%. rsc.org Another strategy employs the multicomponent reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile, which can be catalyzed by a bifunctional chiral squaramide to produce highly functionalized pyrrolines, which are precursors to pyrroles. sci-hub.se These methods highlight the versatility of organocatalysis in creating the core 1-phenylpyrrole structure under mild conditions.
Once the 1-phenylpyrrole-2-carbaldehyde precursor is obtained, its reduction to the corresponding alcohol is a standard transformation. This reduction can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, reducing energy consumption, and using less hazardous materials.
Solvent-Free Synthesis
A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Several methods for pyrrole synthesis have been adapted to run under solvent-free conditions. The Paal-Knorr reaction, for example, can be performed by simply mixing the 1,4-dicarbonyl compound and the amine at room temperature without any catalyst or solvent, yielding the desired pyrrole in excellent yields. wordpress.com This approach has been successfully applied to the reaction of 2,5-hexanedione with various anilines. wordpress.com
Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and significantly reduced reaction times. ekb.eg The Piloty-Robinson pyrrole synthesis, for instance, has been adapted to a microwave-assisted protocol. ekb.eg These solvent-free methods not only reduce environmental impact but can also simplify product purification.
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.gov
The Paal-Knorr synthesis, a cornerstone for preparing the 1-phenylpyrrole core, is a condensation reaction. wikipedia.org The mechanism involves the reaction of a 1,4-dicarbonyl compound with a primary amine, leading to the formation of the pyrrole ring and two molecules of water as the byproduct. alfa-chemistry.com While the reaction is highly effective, the generation of water means the atom economy is less than 100%. However, because water is the only byproduct, the reaction is still considered to have a high atom economy and a low environmental impact (E-factor). rgmcet.edu.in
In contrast, certain cycloaddition reactions or multicomponent reactions can theoretically achieve 100% atom economy by incorporating all atoms from the starting materials into the product. For example, a formal [2+2+1] annulation reaction to build the pyrrole ring could be highly atom-economical. sci-hub.se The final reduction step, converting 1-phenylpyrrole-2-carbaldehyde to this compound using a reducing agent like NaBH₄, is an addition reaction and is inherently atom-economical.
Comparative Analysis of Synthetic Routes for Yield and Purity
The choice of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The synthesis of the key intermediate, 1-phenylpyrrole, can be achieved through various methods with differing outcomes.
The classic Paal-Knorr synthesis remains a widely used and robust method. When catalyzed by acids or performed under solvent-free conditions, it can provide good to excellent yields. For example, the reaction of 2,5-hexanedione with aniline can be performed without a solvent to give high yields. researchgate.net A specific microscale procedure using an acid catalyst reports a yield of approximately 52% for 2,5-dimethyl-1-phenylpyrrole. chemistry-online.com Organocatalytic Paal-Knorr reactions using 2,5-dimethoxytetrahydrofuran as the dicarbonyl surrogate have reported yields as high as 85-97%. rsc.org
The formylation of 1-phenylpyrrole via the Vilsmeier-Haack reaction to produce 1-phenylpyrrole-2-carbaldehyde is reported with a very high yield of 95%, although it produces the 3-carbaldehyde isomer as a minor impurity (approx. 10%). chemicalbook.com
The following table provides a comparative overview of different methodologies for synthesizing N-substituted pyrroles, which are direct precursors or analogues for the target compound.
| Method | Catalyst / Conditions | Substrates | Yield (%) | Purity/Notes |
| Paal-Knorr | HCl (catalytic), Reflux | Aniline, Hexane-2,5-dione | ~52 | Recrystallized product. chemistry-online.com |
| Paal-Knorr (Solvent-Free) | Room Temperature, Neat | Aniline, 2,5-Hexanedione | Excellent | High purity, simple work-up. wordpress.com |
| Organocatalytic Paal-Knorr | Squaric Acid, 60°C, Water | Aryl Amines, 2,5-Dimethoxytetrahydrofuran | 85-97 | Good to excellent yields for various amines. rsc.org |
| Transition Metal-Catalyzed Paal-Knorr | Iron(III) Chloride, Water | Amines, 2,5-Dimethoxytetrahydrofuran | Good to Excellent | Mild reaction conditions. organic-chemistry.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Phenylpyrrole | 95 | Produces ~10% 3-aldehyde isomer. chemicalbook.com |
This comparison demonstrates that modern organocatalytic and solvent-free approaches can offer superior yields and more environmentally friendly conditions compared to some traditional acid-catalyzed methods. The Vilsmeier-Haack reaction stands out for its high yield in functionalizing the pre-formed 1-phenylpyrrole ring, providing a direct and efficient route to the key aldehyde intermediate. chemicalbook.com
Chemical Reactivity and Derivatization Studies of 1 Phenylpyrrol 2 Yl Methanol
Reactivity of the Pyrrole (B145914) Ring System
The N-phenyl group on the pyrrole ring influences its reactivity. While the nitrogen lone pair contributes to the aromaticity of the five-membered ring, the phenyl substituent can exert electronic effects that modulate the nucleophilicity of the pyrrole core.
Electrophilic Aromatic Substitution Pathways
The electron-rich pyrrole ring in (1-Phenylpyrrol-2-yl)methanol readily undergoes electrophilic aromatic substitution. The position of substitution is influenced by both the N-phenyl group and the hydroxymethyl substituent at the 2-position.
A prominent example of electrophilic substitution on pyrrole systems is the Vilsmeier-Haack reaction , which introduces a formyl group onto the ring. This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.deorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion which is then attacked by the electron-rich pyrrole ring. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde. wikipedia.org For 1-substituted pyrroles, the regioselectivity of the Vilsmeier-Haack formylation is primarily governed by steric factors. researchgate.net
Another key electrophilic aromatic substitution is the Friedel-Crafts acylation , which introduces an acyl group onto the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion. libretexts.org While Friedel-Crafts reactions are powerful tools for C-C bond formation, their application to pyrrolic substrates can sometimes be complicated by the Lewis basicity of the pyrrole nitrogen, which can coordinate with the catalyst. However, in the case of N-substituted pyrroles, this issue is mitigated. The regioselectivity of acylation is influenced by the directing effects of the existing substituents.
| Reaction | Reagents | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Phenyl-5-formylpyrrol-2-yl)methanol | - | thieme-connect.deorganic-chemistry.orgwikipedia.org |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | (5-Acetyl-1-phenylpyrrol-2-yl)methanol | - | organic-chemistry.orglibretexts.orglibretexts.org |
Further research is needed to provide specific yield data for these reactions on this compound.
Nucleophilic Additions to Pyrrole Derivatives
While the pyrrole ring itself is not susceptible to nucleophilic attack, its derivatives, particularly those bearing carbonyl groups introduced via reactions like the Vilsmeier-Haack or Friedel-Crafts acylation, readily undergo nucleophilic additions. For instance, the aldehyde derivative, 1-phenylpyrrole-2-carboxaldehyde, can react with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.orgyoutube.comopenstax.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. Subsequent acidic workup of the resulting alkoxide intermediate yields a secondary alcohol. libretexts.orgopenstax.org
| Substrate | Nucleophile | Product | Reference |
| 1-Phenylpyrrole-2-carboxaldehyde | Methylmagnesium bromide | 1-(1-Phenylpyrrol-2-yl)ethanol | libretexts.orgmasterorganicchemistry.com |
| 1-Phenylpyrrole-2-carboxaldehyde | Phenyl lithium | Phenylthis compound | libretexts.orgmasterorganicchemistry.com |
Palladium-Catalyzed Cross-Coupling Reactions on Pyrrole
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the pyrrole ring of this compound, a halogen substituent must first be introduced onto the ring. This can be achieved through standard halogenation methods. The resulting halo-pyrrole derivative can then participate in various coupling reactions.
The Suzuki-Miyaura coupling involves the reaction of a halo-pyrrole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. proprogressio.hunih.gov This reaction is a versatile method for the formation of biaryl compounds. The catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The Heck reaction , another important palladium-catalyzed process, involves the coupling of a halo-pyrrole with an alkene. This reaction provides a route to substituted pyrroles with alkenyl side chains.
| Reaction | Coupling Partners | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | (5-Bromo-1-phenylpyrrol-2-yl)methanol, Phenylboronic acid | Pd(PPh₃)₄, Base | (5-Phenyl-1-phenylpyrrol-2-yl)methanol | proprogressio.hunih.gov |
| Heck Reaction | (5-Bromo-1-phenylpyrrol-2-yl)methanol, Styrene | Pd(OAc)₂, Ligand, Base | (5-Styryl-1-phenylpyrrol-2-yl)methanol |
Specific examples for the Heck reaction on this substrate require further investigation.
Transformations Involving the Hydroxyl Functionality
Oxidation and Reduction Reactions
The primary alcohol functionality can be readily oxidized to the corresponding aldehyde, 1-phenylpyrrole-2-carboxaldehyde. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a particularly mild and selective reagent for the oxidation of allylic and benzylic-type alcohols.
Conversely, while the hydroxymethyl group is already in a reduced state, derivatization of the pyrrole ring, for instance by acylation, can introduce carbonyl functionalities that can be subsequently reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and carboxylic acids to primary alcohols. thieme-connect.deorganic-chemistry.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com It is important to note that LiAlH₄ is a very reactive reagent and must be used in anhydrous, non-protic solvents. thieme-connect.debyjus.com
| Reaction | Reagent | Product | Reference |
| Oxidation | Manganese Dioxide (MnO₂) | 1-Phenylpyrrole-2-carboxaldehyde | |
| Reduction of an ester derivative | Lithium Aluminum Hydride (LiAlH₄) | This compound and the corresponding alcohol from the ester group | thieme-connect.deorganic-chemistry.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com |
Specific examples for the oxidation of this compound with MnO₂ require further investigation.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid, an acyl chloride, or an acid anhydride. Esterification with an acyl chloride is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. researchgate.netnih.govyoutube.comchemguide.co.ukchemguide.co.uk Similarly, reaction with an acid anhydride can yield the corresponding ester. openstax.org
Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic and widely used approach. wikipedia.orgproprogressio.hubyjus.comorgsyn.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgproprogressio.hubyjus.comorgsyn.org
| Reaction | Reagents | Product | Reference |
| Esterification | Acetyl Chloride, Triethylamine | (1-Phenylpyrrol-2-yl)methyl acetate | researchgate.netnih.govyoutube.comchemguide.co.ukchemguide.co.uk |
| Etherification | Sodium Hydride, Methyl Iodide | 2-(Methoxymethyl)-1-phenylpyrrole | wikipedia.orgproprogressio.hubyjus.comorgsyn.org |
Substitution Reactions at the Benzylic Position
The carbon atom of the methanol (B129727) group attached to the pyrrole ring in this compound is analogous to a benzylic position. This is because it is directly bonded to an aromatic system (the pyrrole ring), which can stabilize reactive intermediates through resonance. chemistrysteps.comlibretexts.org This stabilization is a key factor in the types of substitution reactions the compound can undergo. chemistrysteps.comlibretexts.orgyoutube.com
The reactivity at this benzylic-like position allows for both S(_N)1 and S(_N)2 type reactions, depending on the specific reactants and conditions.
S(_N)1 Reactions: In the presence of a protic solvent or a Lewis acid, the hydroxyl group can be protonated and leave as a water molecule, forming a resonance-stabilized carbocation. chemistrysteps.com The positive charge is delocalized over the pyrrole ring and the phenyl group, enhancing the stability of the intermediate. chemistrysteps.comyoutube.com This carbocation can then be attacked by a wide range of nucleophiles to yield substituted products. The stability of this carbocation intermediate is a primary driver for the facility of S(_N)1 reactions at this position. chemistrysteps.comchemistry.coach
S(_N)2 Reactions: While less common for secondary alcohols, S(_N)2 reactions can occur with strong nucleophiles under specific conditions. In this concerted mechanism, the nucleophile attacks the carbon atom at the same time the leaving group departs. chemistrysteps.comchemistry.coach
The following table summarizes representative substitution reactions at the benzylic position of this compound derivatives.
| Reactant/Reagent | Product | Reaction Type | Key Features |
| Hydrogen Halides (e.g., HBr) | (1-Phenyl-2-halomethyl)pyrrole | S(_N)1 | Formation of a resonance-stabilized benzylic carbocation. chemistrysteps.com |
| Thionyl Chloride (SOCl(_2)) | (1-Phenyl-2-chloromethyl)pyrrole | S(_N)i (internal nucleophilic substitution) | Proceeds with retention of configuration. |
| Alcohols (in acidic medium) | (1-Phenyl-2-alkoxymethyl)pyrrole | S(_N)1 | Ether formation via carbocation intermediate. |
| Amines | (1-Phenyl-2-aminomethyl)pyrrole | S(_N)1 or S(_N)2 | Can proceed via either pathway depending on the amine and reaction conditions. |
Formation of Complex Derivatives
The versatile reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of more complex molecules, including various heterocyclic systems.
Multi-component Reaction Strategies for Functionalization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. nih.gov this compound and its derivatives can participate in MCRs to generate diverse molecular scaffolds.
One notable example involves the in-situ generation of an iminium ion from a derivative of this compound, which can then react with other components. For instance, a derivative can be used in a Mannich-type reaction, a classic MCR. nih.gov
A hypothetical MCR involving a derivative of this compound is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Name |
| (1-Phenylpyrrol-2-yl)carbaldehyde | Amine | Nucleophile (e.g., enolizable ketone) | Substituted aminomethylated pyrrole derivative | Mannich Reaction |
| Indole | Aromatic Aldehyde | Heteroaryl Amine | Gramine (B1672134) Derivatives | One-pot three-component synthesis |
Research has demonstrated the synthesis of gramine derivatives through a one-pot, three-component reaction of indole, an aromatic aldehyde, and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr This highlights the potential for similar MCRs involving pyrrole-based aldehydes derived from this compound.
Cycloaddition Reactions Involving Pyrrole Scaffolds
Cycloaddition reactions are powerful tools for constructing cyclic compounds. libretexts.org The pyrrole ring in this compound can act as a diene or a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, depending on the reaction partner. libretexts.orgnih.gov
Pyrrole as a Diene: The pyrrole ring can react with a dienophile (an electron-deficient alkene or alkyne) to form a bicyclic adduct. The phenyl group at the N1 position can influence the stereoselectivity of the cycloaddition.
Pyrrole as a Dienophile: While less common, the C3-C4 double bond of the pyrrole ring can act as a dienophile in reactions with highly reactive dienes.
Furthermore, 1,3-dipolar cycloaddition reactions offer another route to complex heterocycles. nih.gov For example, an azomethine ylide generated from a derivative of this compound could react with a dipolarophile to form a new five-membered ring fused to the pyrrole core.
| Reaction Type | Reactant 1 (from Pyrrole Derivative) | Reactant 2 | Product Type |
| [4+2] Cycloaddition | 1-Phenyl-2-vinylpyrrole | Maleic anhydride | Fused bicyclic system |
| [3+2] Cycloaddition | Azomethine ylide | Alkene or Alkyne | Pyrrolizidine derivative |
Preparation of Pyrrole-Based Heterocycles
The functional groups on this compound and its derivatives can be chemically transformed to build new heterocyclic rings onto the pyrrole scaffold.
For instance, the hydroxymethyl group can be oxidized to an aldehyde. This aldehyde can then undergo condensation reactions with various binucleophiles to form fused heterocyclic systems.
| Starting Pyrrole Derivative | Reagent | Intermediate | Final Heterocycle |
| This compound | PCC or MnO(_2) | (1-Phenylpyrrol-2-yl)carbaldehyde | Pyrrolo[1,2-a]pyrazine |
| (1-Phenylpyrrol-2-yl)carbaldehyde | Hydrazine | Hydrazone | Pyrrolo[1,2-b]pyridazine |
| (1-Phenylpyrrol-2-yl)carbaldehyde | Guanidine | - | Pyrrolo[1,2-a]pyrimidine |
Studies have shown the synthesis of various pyrrole derivatives, which can serve as precursors for more complex heterocyclic structures. For example, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids have been synthesized and can be further cyclized to form novel thieno[2,3-b]pyrrole derivatives. nih.gov Similarly, multi-component reactions have been employed to create complex pyrrole-based drug candidates. nih.gov The Trofimov reaction, which involves the reaction of ketones with acetylene, provides a direct route to various substituted pyrroles. arkat-usa.org
Structural Elucidation and Conformational Analysis Through Advanced Spectroscopic and Diffraction Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the pyrrole (B145914) ring, the phenyl ring, and the methanol (B129727) substituent.
HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
Without experimental spectra, a data table of chemical shifts and correlations for (1-Phenylpyrrol-2-yl)methanol cannot be generated.
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR could be used to identify and differentiate potential polymorphs of this compound by observing differences in the chemical shifts and relaxation times of the carbon-13 and nitrogen-15 (B135050) nuclei in the solid state. However, no such studies on this specific compound have been reported.
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) techniques are employed to study the rates and mechanisms of conformational changes in molecules, such as bond rotations. For this compound, DNMR could provide insights into the rotational barrier around the N-C bond connecting the phenyl and pyrrole rings, as well as the rotation around the C-C bond connecting the pyrrole ring and the methanol group. Such studies would involve monitoring changes in the NMR spectrum as a function of temperature. No dynamic NMR data for this compound is currently available.
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy provides information about the bonding and functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, FTIR would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and heterocyclic rings, C-N stretching, and C-O stretching, as well as the various bending vibrations. While FTIR data for the related compound 1-phenylpyrrole (B1663985) exists, the presence of the hydroxymethyl group at the 2-position would significantly alter the spectrum, and specific data for the title compound is needed for accurate analysis.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about the vibrations of the phenyl and pyrrole rings. A comparative analysis of both FTIR and Raman spectra would allow for a more complete assignment of the vibrational modes. As with FTIR, no experimental Raman spectrum for this compound could be located.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and its fragments with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule before it is subjected to fragmentation, providing a detailed map of its structural components.
Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to systematically break the molecule apart. The fragmentation pathways for this compound can be predicted based on the established behavior of other 2-substituted and N-phenyl-pyrrole derivatives. researchgate.netnih.gov
The most likely site of initial protonation is the oxygen atom of the hydroxyl group, which is the most basic site. However, fragmentation is often triggered by the transfer of this proton to a less favorable but more "dissociative" site, such as the pyrrole nitrogen or the phenyl ring, initiating bond cleavage. researchgate.net
Key fragmentation pathways for the [M+H]⁺ ion of this compound (exact mass: ~174.0919 m/z for C₁₁H₁₂NO⁺) would likely include:
Loss of Water (H₂O): A very common fragmentation for alcohols, leading to a stable carbocation. This is a primary fragmentation route observed for many 2-substituted pyrroles with side chains. nih.govlibretexts.org The resulting ion would be a resonance-stabilized (1-phenyl-1H-pyrrol-2-yl)methylium cation.
Loss of Formaldehyde (B43269) (CH₂O): Cleavage of the C-C bond between the pyrrole ring and the methanol group can lead to the loss of a neutral formaldehyde molecule, resulting in a protonated 1-phenylpyrrole ion.
Cleavage of the Phenyl Group: Fragmentation could involve the loss of a neutral benzene (B151609) molecule, leading to a [M+H - C₆H₆]⁺ fragment, or the formation of a phenyl cation (C₆H₅⁺) at m/z 77.
Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although this often requires higher energy. Fission of the ring could lead to the formation of smaller, characteristic fragment ions.
These predicted pathways allow for the structural confirmation of the molecule and its derivatives in complex mixtures.
Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 174.09 | 156.08 | H₂O | (1-Phenyl-1H-pyrrol-2-yl)methylium ion |
| 174.09 | 144.08 | CH₂O | 1-Phenylpyrrole ion |
| 174.09 | 97.08 | C₆H₅ | (1H-Pyrrol-2-yl)methanol ion |
| 174.09 | 77.04 | C₅H₄N-CH₂OH | Phenyl cation |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for analyzing less volatile or larger molecules that are difficult to ionize with ESI. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the analyte, typically as a singly charged ion, [M+H]⁺ or [M+Na]⁺.
While specific MALDI-TOF-MS studies on this compound are not prevalent in the literature, the technique is extensively used for analyzing larger structures containing pyrrole rings, such as porphyrins and their derivatives. In such cases, MALDI-MS can provide rapid and selective identification even in complex biological or geological samples.
For a small molecule like this compound, MALDI-TOF would be expected to produce a strong signal for the intact molecular ion with minimal fragmentation. It would be particularly useful for:
Confirming Molecular Weight: Providing a clear and accurate measurement of the compound's mass.
Analysis of Derivatives: Analyzing reaction products or polymers derived from this compound that may have higher molecular weights.
Mixture Analysis: Quickly screening for the presence of the compound in synthetic reaction mixtures.
The choice of matrix would be crucial for successful analysis, with common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid being potential candidates.
X-ray Crystallography for Absolute Configuration and Molecular Conformation
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and mathematically processed to generate an electron density map, from which the positions of the atoms are determined.
A successful analysis of this compound would provide:
Unambiguous Confirmation of Structure: Verifying the connectivity of the phenyl ring, pyrrole ring, and methanol group.
Precise Geometric Parameters: Yielding accurate measurements of all bond lengths and angles.
Molecular Conformation: Defining the torsion (dihedral) angle between the phenyl ring and the pyrrole ring. This is a key conformational feature, as steric hindrance between the rings influences their relative orientation. It would also define the orientation of the hydroxymethyl group relative to the pyrrole ring.
Absolute Configuration: If a chiral derivative is analyzed or if the compound crystallizes in a chiral space group, the absolute configuration of stereocenters can be determined.
Table 2: Hypothetical Data from a Single-Crystal X-ray Diffraction Analysis of this compound
| Parameter | Description | Expected Information |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° |
| Key Bond Lengths | The distance between specific atoms. | e.g., N-C(phenyl), C-C(methanol) |
| Key Bond Angles | The angle formed by three connected atoms. | e.g., C-N-C(phenyl), C-C-O |
| Key Torsion Angle | The dihedral angle between the planes of the two rings. | e.g., C(pyr)-C(pyr)-N-C(phe) |
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.org For this compound, several key interactions are expected to dictate its solid-state architecture:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and it can interact with an acceptor atom on a neighboring molecule. The pyrrole nitrogen, although weakly basic, could potentially act as a hydrogen bond acceptor (O-H···N). This type of interaction is a powerful force in directing crystal packing. researchgate.net
π-π Stacking: The electron-rich aromatic phenyl and pyrrole rings can stack on top of each other in either a parallel or offset fashion. This interaction is common in molecules containing multiple aromatic systems.
C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of one ring can interact with the π-electron cloud of an adjacent ring. These are weaker than classical hydrogen bonds but collectively contribute significantly to the stability of the crystal structure. researchgate.net
The interplay of these interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. The specific geometry of phenyl group packing, sometimes referred to as the 'phenyl factor', can lead to highly ordered and stable crystal structures. ias.ac.in
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | -OH group | Pyrrole N or -OH oxygen | A strong, directional interaction that often forms primary structural motifs like chains or dimers. |
| π-π Stacking | Phenyl Ring / Pyrrole Ring | Phenyl Ring / Pyrrole Ring | Attraction between the faces of the aromatic rings, leading to stacked arrangements. |
| C-H···π Interaction | Phenyl/Pyrrole C-H | Phenyl/Pyrrole π-system | A weak hydrogen bond where a C-H group points towards the face of an aromatic ring. |
| van der Waals Forces | All atoms | All atoms | Isotropic, non-directional forces contributing to overall crystal cohesion. |
Theoretical and Computational Investigations of 1 Phenylpyrrol 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure
The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are the primary tools used to probe the distribution of electrons and the nature of chemical bonds within (1-Phenylpyrrol-2-yl)methanol.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.
For this compound, a typical DFT study would involve geometry optimization to find the lowest energy structure. Different functionals, such as B3LYP or M06-2X, combined with various basis sets (e.g., 6-31G(d,p) or cc-pVTZ), would be employed to ensure the reliability of the results. Key electronic properties that would be calculated include the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Illustrative DFT-Calculated Electronic Properties for a Hypothetical Conformer of this compound
| Property | Illustrative Value |
| Total Energy (Hartree) | -650.12345 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 2.5 |
Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is not static. This compound can adopt various conformations due to the rotation around its single bonds, particularly the bond connecting the phenyl and pyrrole (B145914) rings and the bond connecting the pyrrole ring to the methanol (B129727) group.
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comscispace.comresearchgate.netresearchgate.net By systematically varying specific geometric parameters, such as dihedral angles, and calculating the energy at each step, a PES can be generated. q-chem.comscispace.comresearchgate.netresearchgate.net
For this compound, a relaxed PES scan would be performed by rotating the dihedral angle between the phenyl and pyrrole rings. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. The planarity or non-planarity of the molecule in its ground state would be a key finding from such a scan. A similar scan could be performed for the rotation of the hydroxymethyl group. q-chem.comscispace.comresearchgate.netresearchgate.net
Illustrative Potential Energy Surface Scan Data for Phenyl-Pyrrole Rotation
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.8 |
| 120 | 3.5 |
| 150 | 4.8 |
| 180 | 5.0 |
Note: This data is for illustrative purposes to demonstrate the type of information obtained from a PES scan and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. nih.govnih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time, providing insights into the dynamic behavior of the molecule. nih.govnih.govresearchgate.net
An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule explores its conformational space at a given temperature. It could show the flexibility of the phenyl-pyrrole linkage and the interactions of the methanol group with its environment. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface connecting reactants, transition states, and products, chemists can gain a detailed understanding of how a reaction proceeds.
For this compound, computational methods could be used to investigate a variety of potential reactions. For example, the mechanism of its oxidation, the dehydration of the alcohol to form a more extended conjugated system, or its role as a ligand in a metal-catalyzed reaction could be studied. DFT calculations would be employed to locate the transition state structures and calculate the activation energies for different reaction pathways. This would allow for the prediction of the most likely reaction products under different conditions.
Transition State Characterization
The characterization of transition states is a fundamental aspect of computational chemistry, providing insight into the energy barriers and mechanisms of chemical reactions. For this compound, several types of reactions could be computationally explored to characterize their transition states.
One such reaction is nucleophilic substitution at the hydroxymethyl group. Studies on related N-substituted 2-(hydroxymethyl)pyrroles have shown that these reactions can proceed through an SN2 mechanism or via an azafulvenium intermediate acs.org. A computational study on this compound could elucidate the preferred pathway. This would involve locating the transition state structure for the direct displacement of the hydroxyl group by a nucleophile and comparing its energy to the transition state for the formation of the azafulvenium cation. The geometry of the SN2 transition state would be expected to feature an elongated C-O bond and a partially formed bond to the incoming nucleophile, with an inversion of stereochemistry at the methylene (B1212753) carbon.
Another area of interest is the oxidation of the methanol moiety to an aldehyde or carboxylic acid. The oxidation of substituted pyrroles has been a subject of both experimental and computational investigation lsu.edursc.orgresearchgate.net. A theoretical study would involve modeling the reaction with a chosen oxidant and locating the transition state for the initial hydrogen abstraction or hydride transfer from the hydroxymethyl group. The nature of the transition state would depend on the oxidant and the reaction conditions. For example, a mechanism involving a metal-based oxidant would likely proceed through a different transition state geometry than one involving a non-metallic oxidant.
Furthermore, electrophilic substitution on the pyrrole ring is a characteristic reaction of this heterocycle researchgate.net. While the phenyl group at the 1-position and the hydroxymethyl group at the 2-position will influence the regioselectivity, computational studies could precisely map the transition states for electrophilic attack at the different positions of the pyrrole ring. This would involve calculating the energies of the sigma complexes (Wheland intermediates) formed upon the attack of an electrophile.
Reaction Coordinate Mapping
Mapping the reaction coordinate provides a continuous profile of the energy of the system as it transforms from reactants to products, passing through the transition state. For this compound, this would be a valuable tool for visualizing the energetic landscape of its reactions.
In the case of the oxidation of the hydroxymethyl group , the reaction coordinate could be defined by the breaking C-H or O-H bond, depending on the mechanism. The resulting energy profile would reveal the energetic feasibility of the oxidation process. A study on the oxidation of pyrrole itself has highlighted the complexity of the reaction pathways, which can be elucidated through computational modeling polimi.it.
A particularly interesting computational experiment for this compound would be to map the torsional potential energy surface for the rotation around the N-C bond connecting the pyrrole and phenyl rings, as well as the C-C bond connecting the pyrrole ring and the hydroxymethyl group. This would provide insight into the conformational flexibility of the molecule and the relative energies of different conformers, which can be crucial for its reactivity and interaction with other molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Generation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively nih.gov. These models rely on the calculation of molecular descriptors that quantify various aspects of the molecule's structure. For this compound, a range of descriptors can be generated.
Topological Descriptors
| Descriptor | Description |
| Wiener Index (W) | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It is related to molecular volume. |
| Randić Index (χ) | A measure of molecular branching. It is calculated from the degrees of adjacent vertices in the molecular graph. |
| Zagreb Indices (M1, M2) | Related to the branching of the molecular skeleton. M1 is the sum of the squares of the degrees of all vertices, while M2 is the sum of the products of the degrees of adjacent vertices. |
| Hosoya Index (Z) | The total number of non-adjacent bond matchings in the molecular graph. It is related to the boiling point. |
| Balaban J Index | A distance-based topological index that is highly discriminating for isomers. |
These descriptors are valuable in QSAR/QSPR studies as they can be correlated with properties such as boiling point, viscosity, and biological activity.
Electronic and Steric Parameters
Electronic and steric parameters are crucial for describing a molecule's reactivity and its ability to interact with biological targets. These parameters can be calculated using computational chemistry methods or derived from experimental data.
Electronic Parameters quantify the electronic properties of a molecule, such as its ability to donate or accept electrons. A study on 1-phenylpyrrole (B1663985), a close analog of the target compound, provides calculated values for some electronic parameters researchgate.net.
| Parameter | Description |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | An indicator of the molecule's chemical reactivity and kinetic stability. |
| Hammett Constants (σ) | Quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. |
Steric Parameters describe the size and shape of a molecule or its substituents. These are critical for understanding how a molecule fits into a receptor site or how it might be sterically hindered in a reaction.
| Parameter | Description |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. |
| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. |
| Verloop Steric Parameters (L, B1-B5) | A set of parameters that describe the length and width of a substituent in different directions. |
| Van der Waals Volume | The volume occupied by the molecule based on the van der Waals radii of its atoms. |
The generation of these parameters for this compound and a series of related compounds would be the first step in developing a QSAR or QSPR model to predict its biological activity or physical properties.
Role of 1 Phenylpyrrol 2 Yl Methanol As a Key Synthetic Intermediate
Precursor for Advanced Organic Materials
The structural framework of (1-Phenylpyrrol-2-yl)methanol makes it an attractive precursor for the synthesis of novel organic materials with tailored properties. The presence of the polymerizable pyrrole (B145914) ring and the reactive hydroxymethyl group allows for its incorporation into various polymeric and molecular structures designed for advanced applications.
Polymerization Precursors
This compound holds significant potential as a monomer for the creation of functional polymers through two primary pathways: electropolymerization and condensation polymerization. The pyrrole ring itself is amenable to oxidative electropolymerization. researchgate.net When subjected to an electric potential, monomers containing the 1-phenylpyrrole (B1663985) unit can form conductive polymer films on an electrode surface. researchgate.netnih.govmdpi.com This process allows for the generation of materials with interesting electrochromic and electronic properties.
Furthermore, the hydroxymethyl group (-CH₂OH) on the pyrrole ring enables this compound to participate in condensation polymerization reactions. researchgate.netmelscience.com This type of polymerization involves the reaction of monomers with the elimination of a small molecule, such as water. melscience.commdpi.com For instance, this compound could be co-polymerized with dicarboxylic acids or other suitable comonomers to form polyesters or other condensation polymers. researchgate.net The self-condensation of aromatic monomers containing hydroxymethyl groups is also a known strategy for producing hyper-cross-linked microporous organic polymers, which are materials with high surface areas and potential applications in gas storage and separation. researchgate.net
The bifunctional nature of this compound thus offers a dual approach to polymer synthesis, where both the heterocyclic ring and its substituent can be independently or sequentially utilized to build novel polymer architectures.
Building Blocks for Optoelectronic Materials (Excluding Material Properties)
The 1-phenylpyrrole scaffold is a recognized component in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. medchemexpress.com this compound serves as a strategic starting point for constructing more intricate molecular systems used in this field, most notably as a precursor to dipyrromethanes (DPMs).
Dipyrromethanes are crucial intermediates in the synthesis of porphyrins and their analogues, like BODIPY dyes, which are renowned for their use in photodynamic therapy, sensing, and as fluorescent imaging agents. mdpi.comnih.gov The synthesis of DPMs typically involves the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. This compound can be easily oxidized to its corresponding aldehyde, 1-phenylpyrrole-2-carbaldehyde. This aldehyde can then be reacted with another pyrrole molecule to form an unsymmetrical dipyrromethane, which can be further elaborated into complex porphyrinoid structures. The general synthetic approach is outlined in the table below.
| Precursor | Reagent/Condition | Intermediate | Application of Final Product |
| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 1-Phenylpyrrole-2-carbaldehyde | Precursor for Dipyrromethanes |
| 1-Phenylpyrrole-2-carbaldehyde | Pyrrole, Acid Catalyst (e.g., TFA) | 1-Phenyl-5-unsubstituted-dipyrromethane | Synthesis of Porphyrins, BODIPY Dyes |
This strategy highlights the utility of this compound as a foundational building block, enabling access to a class of high-value optoelectronic materials.
Scaffold for Complex Natural Product Synthesis
The pyrrole nucleus is a common motif in a wide variety of natural products, ranging from simple metabolites to complex, polycyclic alkaloids. medchemexpress.commedchemexpress.com The functionalized nature of this compound makes it a candidate for the synthesis of natural product analogues, providing a scaffold that can be further elaborated.
Incorporation into Alkaloid Structures
While there are no major classes of natural products that specifically feature the simple this compound skeleton, the broader family of pyrrole-containing alkaloids is vast and structurally diverse. medchemexpress.com A prominent example is the lamellarin class of marine alkaloids, which are based on a central, highly substituted pyrrole core. researchgate.netresearchgate.netnih.govmdpi.com These compounds exhibit significant biological activities, including cytotoxicity against tumor cell lines. researchgate.netresearchgate.net
The synthesis of lamellarins and their analogues is an active area of research, often involving the construction of a polysubstituted pyrrole ring as a key step. nih.govnih.gov Although the substitution pattern of lamellarins (typically 3,4-diarylpyrroles) differs from this compound, the latter could serve as a valuable starting material for the synthesis of novel, unnatural analogues. The existing functional groups on this compound provide handles for further chemical modification, allowing for the exploration of new chemical space around the core pyrrole structure.
Strategies for Chiral Synthesis
The introduction of chirality is a critical aspect of modern drug discovery and materials science. The 1-phenylpyrrole framework can serve as a scaffold for the development of chiral molecules, particularly through the synthesis of atropisomers. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.
Research has shown that 1-phenylpyrrole derivatives with bulky substituents on the phenyl ring can be resolved into stable, optically active atropisomers. nih.govresearchgate.net For example, the synthesis of 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid has been achieved, and its enantiomers have been separated. researchgate.net This dicarboxylic acid is a close structural relative of this compound and serves as a precursor to a new family of atropisomeric amino alcohols. The selective reduction of one of the carboxylic acid groups in the chiral dicarboxylic acid provides a direct route to chiral pyrrole-based alcohols, demonstrating a clear strategy for accessing enantiomerically pure derivatives related to the title compound.
| Chiral Synthesis Strategy | Key Intermediate | Resulting Chiral Molecule |
| Atropisomerism | 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid | Enantiomerically pure atropisomeric amino alcohols |
Ligand Design in Catalysis
The development of new chiral ligands is essential for advancing the field of asymmetric catalysis, which enables the synthesis of single-enantiomer drugs and other valuable chiral compounds. nih.gov The rigid, well-defined structure of the 1-phenylpyrrole scaffold makes it an excellent platform for designing novel ligands.
Building on the principles of chiral synthesis discussed previously, atropisomeric amino alcohols derived from the 1-phenylpyrrole framework have been successfully synthesized and employed as chiral ligands in catalytic reactions. nih.gov These ligands, which possess both a stereogenic axis (due to atropisomerism) and a traditional stereocenter (in the amino alcohol moiety), have shown practical utility. In a notable application, a newly developed optically active amino alcohol with a 1-phenylpyrrole backbone was used as a catalyst for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, a benchmark reaction for testing the effectiveness of new chiral ligands. nih.gov This successful application underscores the potential of this compound and its derivatives as precursors for a new class of effective and tunable ligands for asymmetric catalysis.
Role in Asymmetric Catalysis (Excluding Specific Catalytic Performance Metrics)
The quest for enantiomerically pure compounds is a cornerstone of contemporary chemical research, particularly in the pharmaceutical and agrochemical industries. Chiral ligands, which can selectively favor the formation of one enantiomer over another in a chemical reaction, are central to this endeavor. This compound serves as a foundational scaffold for the synthesis of novel chiral ligands.
The inherent chirality of derivatives of this compound, or the chirality introduced through its modification, allows for the creation of a three-dimensional environment that can influence the stereochemical outcome of a catalytic reaction. The pyrrole nitrogen and the hydroxyl group provide two convenient handles for further chemical elaboration. For instance, the hydroxyl group can be converted into a variety of other functional groups, such as ethers or phosphinites, which can then act as donor atoms to a metal center. Similarly, the pyrrole ring can be functionalized to introduce steric bulk or additional coordinating sites, thereby fine-tuning the ligand's properties.
The development of new families of atropisomeric amino alcohols based on the 1-phenylpyrrole backbone highlights the utility of this structural motif. While not directly this compound, this research underscores the principle that the 1-phenylpyrrole unit is a viable and effective component in the design of chiral ligands for asymmetric synthesis. The strategic placement of substituents on the phenyl and pyrrole rings can induce axial chirality, a key feature in many successful chiral ligands.
Coordination Chemistry with Transition Metals
The interaction of organic ligands with transition metals is the foundation of coordination chemistry, a field with wide-ranging applications from catalysis to materials science. The this compound framework possesses intrinsic features that make it and its derivatives attractive candidates for the construction of novel coordination complexes.
The pyrrole nitrogen atom, with its available lone pair of electrons, can act as a Lewis base, coordinating to a transition metal center. The hydroxyl group can also participate in coordination, either directly in its protonated form or as an alkoxide after deprotonation. This potential for bidentate (N,O) chelation can lead to the formation of stable metallacyclic rings, a common feature in many effective catalysts.
Advanced Analytical Methodologies for Research on 1 Phenylpyrrol 2 Yl Methanol
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an indispensable tool for the qualitative and quantitative analysis of (1-Phenylpyrrol-2-yl)methanol. The choice of technique is dictated by the specific analytical challenge, whether it is routine purity checks or the complex separation of enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is fundamental for ensuring the quality and consistency of research findings.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature. The method development process involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or starting materials. Key parameters include the choice of the stationary phase, mobile phase composition, flow rate, and detector wavelength.
For this compound, a C18 column is a suitable starting point for the stationary phase due to its hydrophobicity, which allows for good retention of the phenyl and pyrrole (B145914) moieties. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net An isocratic elution with a constant mobile phase composition can be effective for simple purity assessments, while a gradient elution, where the concentration of the organic modifier is increased over time, is preferable for separating complex mixtures with components of varying polarities.
The UV detector is well-suited for the analysis of this compound, as the phenyl and pyrrole rings are strong chromophores. The selection of an appropriate wavelength, typically around the λmax of the compound (e.g., 254 nm), ensures high sensitivity. nih.gov Method validation is performed according to established guidelines to confirm its linearity, precision, accuracy, and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Retention Time | ~8.5 min (retention time is an estimate and will vary) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. youtube.com
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as alcohols. researchgate.netyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. youtube.commdpi.com
The derivatized sample is then injected into the GC-MS system. The separation occurs in a capillary column, often with a non-polar stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a "molecular fingerprint," allowing for confident identification. The fragmentation pattern of the TMS-derivatized this compound would show characteristic ions that can be used for its quantification and structural confirmation. mdpi.com
Table 2: Representative GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temp. | 250 °C |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Since this compound possesses a chiral center, the separation of its enantiomers is critical for stereoselective synthesis and biological activity studies. Chiral chromatography is the most widely used method for determining the enantiomeric excess (e.e.) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral molecules. For the separation of this compound enantiomers, a column like a Chiralcel OD-H (cellulose-based) or a Chiralpak AD-H (amylose-based) could be employed.
The mobile phase composition is crucial for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like n-hexane) and an alcohol (like isopropanol) are commonly used. The alcohol acts as a polar modifier that competes with the analyte for interactions with the CSP, and its concentration is finely tuned to optimize resolution. Polar organic or reversed-phase modes can also be explored. The ability to achieve baseline separation of the two enantiomers allows for the accurate calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers.
Hyphenated Techniques for Reaction Monitoring and Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide rich, real-time information that is invaluable for understanding reaction dynamics and characterizing complex mixtures.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the direct, on-line structural elucidation of components in a mixture as they are separated by HPLC. nih.gov This technique is particularly useful for identifying unknown impurities, byproducts, or intermediates in the synthesis of this compound without the need for prior isolation. nih.gov
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell located within the NMR spectrometer's magnet. researchgate.net Spectra can be acquired in either on-flow mode for abundant species or stopped-flow mode for less concentrated components, which allows for longer acquisition times and the performance of more complex 2D NMR experiments. researchgate.net By analyzing the NMR spectra of each separated peak, detailed structural information can be obtained, helping to elucidate reaction pathways, identify degradation products, or characterize minor components in a sample.
Monitoring the progress of a chemical reaction in real-time is essential for understanding its kinetics and optimizing reaction conditions. On-line spectroscopic techniques, such as UV-Vis or infrared (IR) spectroscopy, can be coupled with a reaction vessel to continuously measure the concentration of reactants, intermediates, and products.
For the synthesis of this compound, an in-situ probe connected to a UV-Vis spectrometer could monitor the formation of the product by tracking the increase in absorbance at a characteristic wavelength. The data collected provides a kinetic profile of the reaction, from which reaction rates and orders can be determined. This information is crucial for scaling up the synthesis, improving yields, and ensuring process safety and control.
Future Research Directions and Emerging Opportunities in 1 Phenylpyrrol 2 Yl Methanol Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes to (1-Phenylpyrrol-2-yl)methanol and its analogues is paramount for advancing its chemistry. While classical methods like the Paal-Knorr synthesis can be employed for the formation of the N-phenylpyrrole core, future research will likely focus on more sophisticated and atom-economical approaches.
One promising avenue is the expansion of metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination for the N-arylation of pyrrole-2-carbaldehyde derivatives, followed by reduction, offer a modular approach to a diverse range of substituted (1-Arylpyrrol-2-yl)methanols. Similarly, Suzuki-Miyaura coupling reactions could be explored to introduce various aryl or heteroaryl groups at the 1-position of the pyrrole (B145914) ring, starting from readily available halopyrrole precursors. mdpi.com
Furthermore, the development of one-pot, multicomponent reactions presents an attractive strategy for the streamlined synthesis of these compounds. A potential approach could involve a three-component condensation of an aniline (B41778), a 1,4-dicarbonyl compound (or its synthetic equivalent), and a formaldehyde (B43269) source, catalyzed by novel organo- or metal-based catalysts. The use of sustainable and green reaction conditions, such as employing water as a solvent or utilizing microwave-assisted synthesis, is also a critical direction for future synthetic explorations. researchgate.net
A summary of potential novel synthetic approaches is presented in Table 1.
| Synthetic Approach | Description | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Sequential or one-pot N-arylation and functional group transformations. | High modularity, access to diverse derivatives. |
| Multicomponent Reactions | Condensation of three or more reactants in a single step. | Increased efficiency, reduced waste. |
| Green Chemistry Approaches | Use of environmentally benign solvents and energy sources. | Sustainability, reduced environmental impact. |
| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, scalability, and control. |
Investigation of Undiscovered Reactivity Pathways
The hydroxyl group and the pyrrole ring in this compound are both sites of potential reactivity, opening doors to a multitude of chemical transformations that remain largely unexplored.
The alcohol functionality can serve as a handle for various derivatizations, including esterification, etherification, and conversion to halides, which can then undergo further nucleophilic substitution reactions. The enantioselective catalysis of reactions involving this chiral center, should it be resolved, could lead to the synthesis of optically active ligands and catalysts.
The pyrrole ring itself, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. The directing effect of the N-phenyl group and the 2-hydroxymethyl substituent on the regioselectivity of these reactions warrants detailed investigation. Furthermore, the potential for the pyrrole ring to participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, could lead to the construction of complex polycyclic frameworks. Recent studies on the dearomative cycloadditions of substituted pyrroles highlight the potential for novel transformations. acs.org The oxidation of the pyrrole ring, potentially leading to ring-opened dicarbonyl compounds, is another reactivity pathway that could be exploited for synthetic purposes. rsc.org
Future research should systematically explore these reactivity patterns to unlock the full synthetic utility of this compound.
Development of Advanced Spectroscopic Probes
The inherent fluorescence and electronic properties of the N-phenylpyrrole scaffold make this compound and its derivatives promising candidates for the development of advanced spectroscopic probes. The photophysical properties can be fine-tuned by introducing various substituents on both the phenyl and pyrrole rings.
For instance, the synthesis of derivatives bearing electron-donating or electron-withdrawing groups could lead to the development of solvatochromic or electrochromic materials. The incorporation of specific recognition motifs could also enable their use as chemosensors for detecting metal ions, anions, or biologically relevant molecules. The synthesis of a bis-dipyrromethane derived from a benzo[k]fluoranthene (B33198) dialdehyde (B1249045) and pyrrole has shown desirable UV spectroscopic and fluorometric properties, suggesting that related structures based on this compound could also exhibit interesting photophysical behaviors. tubitak.gov.tr
Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy, will be crucial in elucidating the excited-state dynamics of these molecules and understanding the mechanisms behind their sensory responses. The development of probes for bioimaging applications, potentially through conjugation with biomolecules, represents another exciting frontier.
Computational Predictions for Molecular Design
Computational chemistry offers a powerful tool for accelerating the discovery and design of novel this compound derivatives with tailored properties. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as electronic structure, reactivity, and spectroscopic characteristics.
For example, computational studies can predict the triplet energies of various substituted (1-arylpyrrol-2-yl)methanols, guiding the design of new photosensitizers for applications in photodynamic therapy or photocatalysis. acs.org Molecular modeling can also be used to understand the binding interactions of these molecules with biological targets, aiding in the rational design of new therapeutic agents.
Furthermore, computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications prior to their synthesis, thus saving time and resources. The synergy between computational predictions and experimental validation will be instrumental in driving innovation in this area.
Integration into Supramolecular Chemistry and Self-Assembly Studies
The ability of the pyrrole NH group to act as a hydrogen bond donor and the presence of the aromatic phenyl and pyrrole rings, capable of participating in π-π stacking interactions, make this compound an attractive building block for supramolecular chemistry. mdpi.com
Future research should focus on the design and synthesis of derivatives that can self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or organogels. The introduction of long alkyl chains or other self-assembling motifs can be used to control the morphology and properties of the resulting supramolecular architectures. The self-assembly of diketopyrrolopyrrole derivatives functionalized with thiophene (B33073) rings, driven by hydrogen bonding, provides a precedent for the potential of pyrrole-based systems in creating organized structures. chemrxiv.org
These self-assembled materials could find applications in areas such as organic electronics, drug delivery, and catalysis. The study of host-guest chemistry, where the this compound scaffold acts as a host for small molecules or ions, is another promising avenue for exploration. The development of self-assembled systems based on nystatin (B1677061) and pillar rsc.orgarenes for drug delivery highlights the potential of combining different molecular components to achieve functional supramolecular materials. researchgate.net
Q & A
Q. What are the common synthetic routes for (1-Phenylpyrrol-2-yl)methanol, and how do reaction conditions influence yield?
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
Purify derivatives via preparative HPLC (C18 column, MeOH:H₂O gradient) to eliminate by-products .
Validate target engagement using crystallography (e.g., co-crystallization with enzymes like CYP450) or docking studies .
Example: A study on pyrrole-based enzyme inhibitors found that ≥95% purity (HPLC) reduced false negatives in activity assays .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Regioselectivity is controlled by:
-
Directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrrole C3 position directs coupling to C5 .
-
Catalysts : Pd(OAc)₂ with XPhos ligands enhances Suzuki-Miyaura coupling at sterically hindered positions .
-
Solvent effects : DMF improves selectivity for aryl-aryl couplings vs. THF .
- Data Table : Regioselectivity in Cross-Coupling Reactions
| Substrate Modification | Catalyst System | Solvent | Major Product (Position) | Yield |
|---|---|---|---|---|
| C3-NO₂ derivative | Pd(OAc)₂/XPhos | DMF | C5-aryl | 82% |
| Unmodified | PdCl₂(PPh₃)₂ | THF | C2/C5 mixture | 45% |
Q. How do computational methods aid in predicting the reactivity of this compound derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model reaction pathways:
- NBO analysis identifies charge distribution, predicting nucleophilic/electrophilic sites (e.g., pyrrole N vs. hydroxymethyl O) .
- Transition state modeling explains steric effects in Diels-Alder reactions, with activation energies correlating to experimental yields .
Case Study: MD simulations revealed that solvent polarity (MeCN vs. toluene) alters the transition state geometry for epoxidation, improving agreement with experimental enantioselectivity .
Contradiction Analysis in Research Data
Q. Why do studies report varying yields for the oxidation of this compound to its ketone derivative?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
